N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide
Description
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a benzothiazole moiety, a chlorophenyl group, and a benzodioxole ring
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN2O3S/c22-15-10-13(23-20(25)12-5-8-17-18(9-12)27-11-26-17)6-7-14(15)21-24-16-3-1-2-4-19(16)28-21/h1-10H,11H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTWZDBYUMNPBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC(=C(C=C3)C4=NC5=CC=CC=C5S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Coupling Reaction: The benzothiazole derivative is then coupled with the chlorophenyl compound using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Formation of Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Final Coupling: The final step involves coupling the benzodioxole derivative with the benzothiazole-chlorophenyl intermediate to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in the compound using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring can lead to the formation of carboxylic acids, while reduction of nitro groups can yield amines.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent due to its ability to inhibit the growth of Mycobacterium tuberculosis.
Biological Studies: The compound is used in studies exploring its antibacterial and antifungal properties.
Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and enzyme inhibition.
Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. For instance, in anti-tubercular applications, it inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts cell wall formation, leading to the death of the bacterial cells.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-arylamides: These compounds share the benzothiazole moiety and exhibit similar biological activities.
Benzodioxole Derivatives: Compounds containing the benzodioxole ring are known for their diverse pharmacological properties.
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide is unique due to the combination of its structural features, which confer specific biological activities not commonly found in other compounds. Its ability to inhibit DprE1 with high specificity makes it a promising candidate for further drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
